2-Bromo-5-(chlorosulfonyl)benzoyl chloride
CAS No.:
Cat. No.: VC20387434
Molecular Formula: C7H3BrCl2O3S
Molecular Weight: 317.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3BrCl2O3S |
|---|---|
| Molecular Weight | 317.97 g/mol |
| IUPAC Name | 2-bromo-5-chlorosulfonylbenzoyl chloride |
| Standard InChI | InChI=1S/C7H3BrCl2O3S/c8-6-2-1-4(14(10,12)13)3-5(6)7(9)11/h1-3H |
| Standard InChI Key | UDSBGFZNFXQNOQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)Cl)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a benzene ring with three substituents:
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Bromine at the ortho position (C2).
-
Chlorosulfonyl group (-SOCl) at the meta position (C5).
-
Acyl chloride (-COCl) at the para position (C1).
This arrangement creates a highly electron-deficient aromatic system, enhancing reactivity toward nucleophilic substitution and electrophilic aromatic substitution (EAS) reactions .
Table 1: Key Molecular Properties
Synthesis Pathways
Chlorosulfonation of Benzoyl Chloride Derivatives
The synthesis typically begins with the chlorosulfonation of 2-bromo-5-chlorobenzoic acid. Chlorosulfonic acid () introduces the -SOCl group under controlled conditions (0–50°C) . Subsequent treatment with thionyl chloride () converts the carboxylic acid (-COOH) to an acyl chloride (-COCl) .
Reaction Scheme:
Optimization and Yield
-
Catalysts: AlCl or FeCl accelerate electrophilic substitution .
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Solvents: Dichloromethane (DCM) or 1,1,1-trichloroethane minimizes side reactions .
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Yield: Reported yields range from 70–89% under inert atmospheres .
Reactivity and Mechanistic Insights
Nucleophilic Acyl Substitution
The acyl chloride group undergoes hydrolysis, aminolysis, or alcoholysis to form acids, amides, or esters, respectively. For example:
This reactivity is exploited in peptide coupling and polymer synthesis .
Sulfonyl Chloride Reactivity
The -SOCl group participates in sulfonamide formation with amines:
This reaction is pivotal in creating sulfonamide-based drugs, such as PARG inhibitors (e.g., compound S1 in ) .
Halogen Exchange Reactions
The bromine atom can be replaced via Ullmann or Suzuki couplings to introduce aryl or heteroaryl groups, enabling structural diversification .
Applications in Pharmaceutical Chemistry
Anticancer Agent Synthesis
The compound is a precursor to BPU (1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea), a pyrazine derivative with potent cytotoxicity against Jurkat (IC = 4.64 µM) and MCF-7 cells . The chlorosulfonyl group facilitates sulfonamide linkages critical for bioactivity.
Enzyme Inhibition
Derivatives of this compound inhibit poly(ADP-ribose) glycohydrolase (PARG), a target in oncology. For instance, S1 (1-methyl-N-(1-methylcyclopropyl)-2,4-dioxo-pyrido[2,3-d]pyrimidine-6-sulfonamide) showed nanomolar PARG inhibition .
Table 2: Key Pharmaceutical Derivatives
| Derivative | Target | IC | Source |
|---|---|---|---|
| BPU | MMP-2/MMP-9 | 4.64 µM | |
| S1 (PARG inhibitor) | PARG enzyme | 12 nM | |
| 12d | NF-κB pathway | 18 µM |
Comparative Analysis with Related Compounds
Table 3: Reactivity Comparison
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